![molecular formula C12H14O3S B14314251 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one CAS No. 111017-49-3](/img/structure/B14314251.png)
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is an organic compound with a complex structure that includes a tetrahydrofuran ring and a methoxyphenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one typically involves the condensation of 4-methoxyphenylthiol with a suitable tetrahydrofuran derivative. One common method involves the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a tetrahydrofuran derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxyphenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected tetrahydrofuran derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学的研究の応用
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one has several applications in scientific research:
作用機序
The mechanism of action of 5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Neuroprotective Effects: It may exert neuroprotective effects by modulating oxidative stress and inflammatory pathways.
Antidepressant-like Activity: The compound’s antidepressant-like effects are thought to be mediated through the inhibition of monoamine oxidase A (MAO-A) and the involvement of serotonergic and nitric oxide pathways.
類似化合物との比較
Similar Compounds
5-[(4-Methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Similar structure with a thiadiazole ring instead of a tetrahydrofuran ring.
4-[(4-Methoxyphenyl)thio]methyl-2-oxazolidinone: Contains an oxazolidinone ring instead of a tetrahydrofuran ring.
Uniqueness
5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one is unique due to its specific combination of a tetrahydrofuran ring and a methoxyphenylthio group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications.
特性
CAS番号 |
111017-49-3 |
|---|---|
分子式 |
C12H14O3S |
分子量 |
238.30 g/mol |
IUPAC名 |
5-[(4-methoxyphenyl)sulfanylmethyl]oxolan-2-one |
InChI |
InChI=1S/C12H14O3S/c1-14-9-2-5-11(6-3-9)16-8-10-4-7-12(13)15-10/h2-3,5-6,10H,4,7-8H2,1H3 |
InChIキー |
NRTPMMPBICWKDB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)SCC2CCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


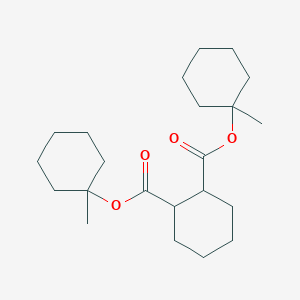
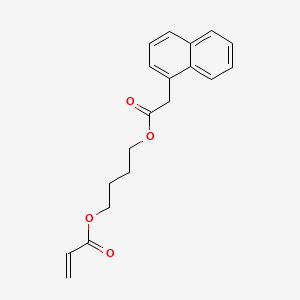
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
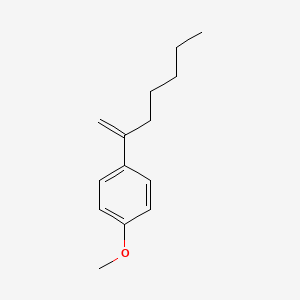
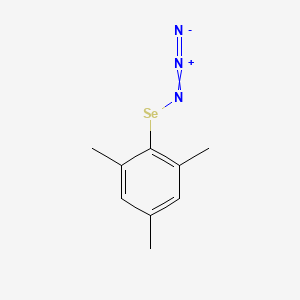
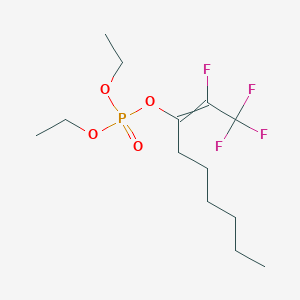
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
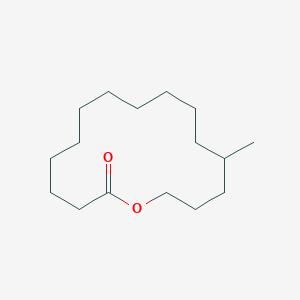
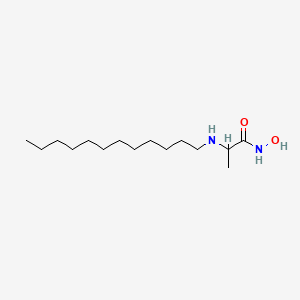
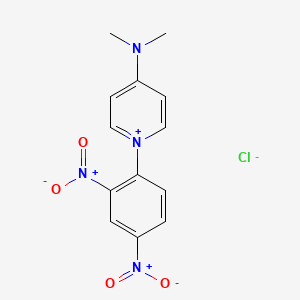

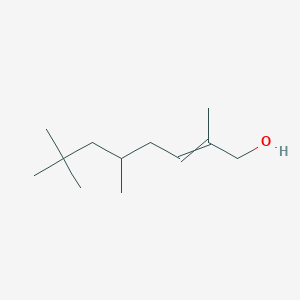
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
